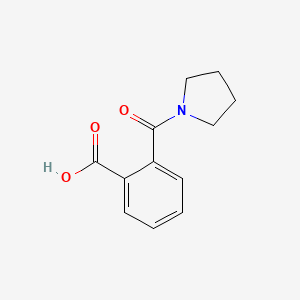
Acide 2-(pyrrolidine-1-carbonyl)benzoïque
Vue d'ensemble
Description
2-(Pyrrolidine-1-carbonyl)benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatile biological activities. The benzoic acid component is a simple aromatic carboxylic acid, often used in various chemical syntheses and industrial applications.
Applications De Recherche Scientifique
2-(Pyrrolidine-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research into its medicinal properties focuses on its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This could lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
2-(Pyrrolidine-1-carbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its ability to enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . This interaction can influence the binding affinity and specificity of the compound towards its target biomolecules. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall biochemical reaction.
Cellular Effects
The effects of 2-(Pyrrolidine-1-carbonyl)benzoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism. This modulation can result in either upregulation or downregulation of specific genes, thereby influencing the overall cellular function .
Molecular Mechanism
At the molecular level, 2-(Pyrrolidine-1-carbonyl)benzoic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing the biochemical pathways within the cell. The compound’s ability to interact with enantioselective proteins highlights its potential in drug design and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidine-1-carbonyl)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects fully.
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidine-1-carbonyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects are observed, where a specific dosage range results in optimal biochemical activity without causing toxicity . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(Pyrrolidine-1-carbonyl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of the cell . Detailed studies on its metabolic pathways are essential to understand its full biochemical impact.
Transport and Distribution
The transport and distribution of 2-(Pyrrolidine-1-carbonyl)benzoic acid within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within the cell . These interactions can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(Pyrrolidine-1-carbonyl)benzoic acid plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carbonyl)benzoic acid typically involves the condensation of pyrrolidine with a benzoic acid derivative. One common method is the reaction of pyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-(Pyrrolidine-1-carbonyl)benzoic acid may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different biological activities.
Benzoylpyrrolidine: A compound with a similar structure but lacking the carboxylic acid group.
Pyrrolidine-2,5-dione: A related compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
2-(Pyrrolidine-1-carbonyl)benzoic acid is unique due to the combination of the pyrrolidine ring and the benzoic acid moiety. This structure allows for a diverse range of chemical modifications and biological activities, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
2-(pyrrolidine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEUWPGTKKABMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306295 | |
| Record name | 2-(Pyrrolidine-1-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20320-43-8 | |
| Record name | 20320-43-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pyrrolidine-1-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


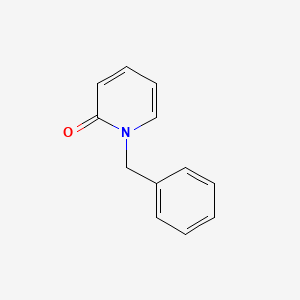
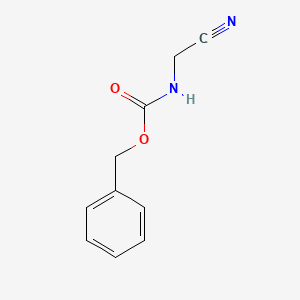
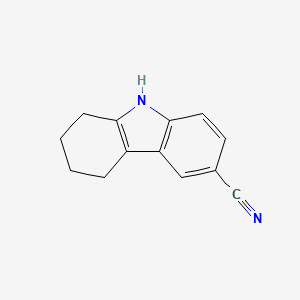

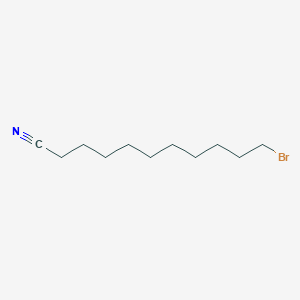

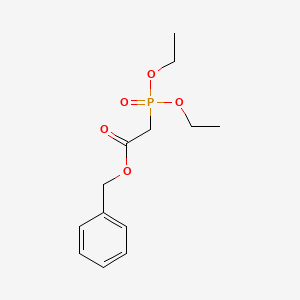




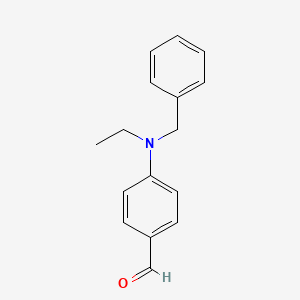
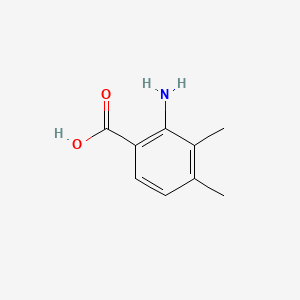
![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)
